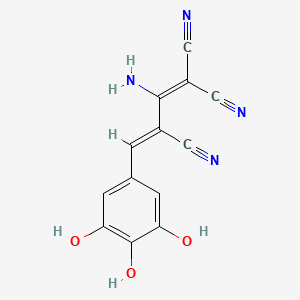

Tyrphostin 51

Descripción general

Descripción

Aplicaciones Científicas De Investigación

tyrphostin 51 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein tyrosine kinase activity and inhibition.

Biology: Employed in cell signaling studies to understand the role of tyrosine phosphorylation in cellular processes.

Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, where abnormal tyrosine kinase activity is a hallmark.

Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine kinases

Mecanismo De Acción

Target of Action

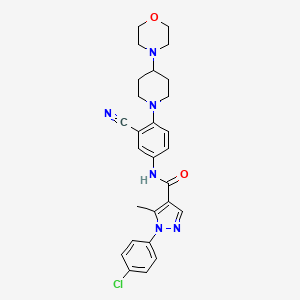

Tyrphostin 51, also known as Tyrphostin A51, is a potent inhibitor of protein tyrosine kinase (PTK) . It specifically targets the epidermal growth factor (EGF) receptor kinase . The EGF receptor is a key player in cellular signal transduction, regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . By inhibiting the EGF receptor kinase activity, it prevents the phosphorylation of various proteins involved in signal transduction pathways . For instance, it has been shown to inhibit the phosphorylation of rat hepatic lectin 1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK signaling pathway . This pathway is activated by EGF and plays a crucial role in cell proliferation, survival, and gene expression . This compound inhibits the activation of MAPK, thereby inducing apoptosis in certain cell types .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. The stability of this compound in DMSO stored frozen is reported to be several months . The presence of water in the solution may accelerate hydrolysis .

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It inhibits the volume-dependent release of [3H]taurine in a dose-dependent manner and markedly reduces cellular tyrosyl phosphorylation level . It also inhibits both basal and EGF-induced human bone cell proliferation . In addition, it has been shown to prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate its hydrolysis . Furthermore, the compound’s action may be affected by the specific cellular environment, such as the presence of other signaling molecules and the state of the targeted cells .

Análisis Bioquímico

Biochemical Properties

Tyrphostin 51 interacts with various enzymes and proteins. It has been shown to inhibit the phosphorylation of rat hepatic lectin 1 and prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes . This compound has also been utilized to probe the role of EGF in the regulation of glycolipid sulfotransferase activity in human renal cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the EGF-stimulated cell growth and tyrosine autophosphorylation in all glioma cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain . This binding inhibits the activation of MAPK and induces apoptotic nuclear changes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. This compound is stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis .

Transport and Distribution

This compound has been used at 10 μM to investigate rabbit jejunal brush-border and basolateral membrane transport

Métodos De Preparación

Synthetic Routes and Reaction Conditions

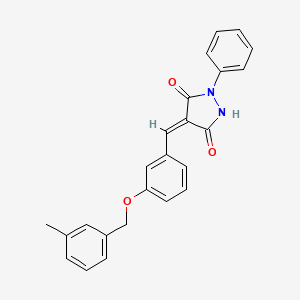

tyrphostin 51 can be synthesized through a multi-step process involving the reaction of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

tyrphostin 51 primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and cyano groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Comparación Con Compuestos Similares

Similar Compounds

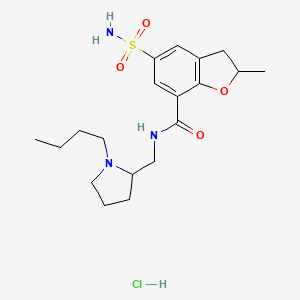

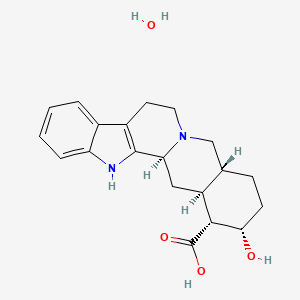

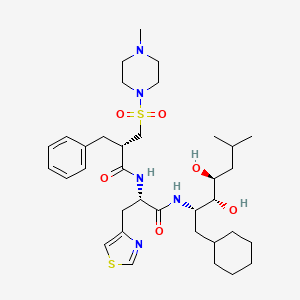

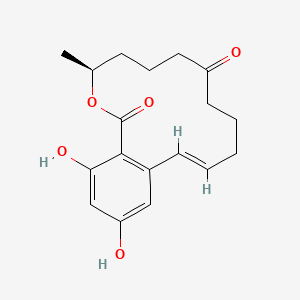

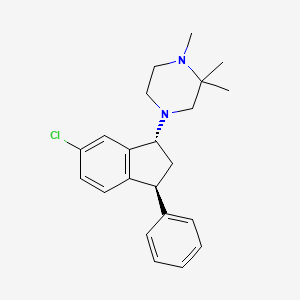

Tyrphostin AG538: Another potent inhibitor of protein tyrosine kinases, used in similar research applications.

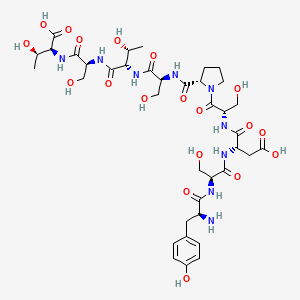

Genistein: A naturally occurring isoflavone that also inhibits protein tyrosine kinases but has a different chemical structure.

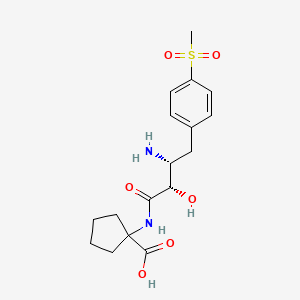

Erlotinib: A small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase, used clinically to treat certain types of cancer

Uniqueness

tyrphostin 51 is unique due to its specific structure and high potency as a protein tyrosine kinase inhibitor. Its ability to inhibit both basal and epidermal growth factor-induced human bone cell proliferation makes it a valuable tool in research and potential therapeutic applications .

Propiedades

IUPAC Name |

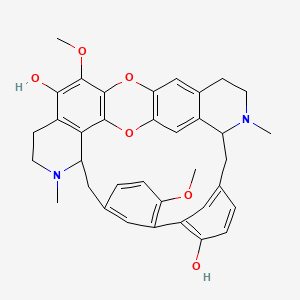

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

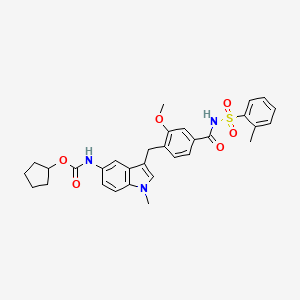

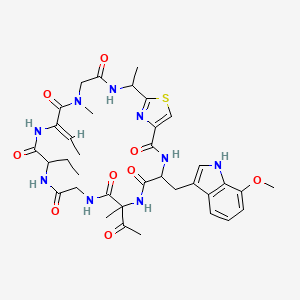

Feasible Synthetic Routes

A: Tyrphostin 51 (also known as Tyrphostin A51) is a synthetic tyrosine kinase inhibitor that competitively binds to the ATP-binding site of tyrosine kinases, thereby preventing phosphorylation of tyrosine residues on target proteins. [] This inhibition of tyrosine kinase activity can lead to a variety of downstream effects depending on the specific kinases targeted and the cell type.

- Induce apoptosis: In human luteinized granulosa cells, inhibiting epidermal growth factor receptor (EGFR) with this compound reduced MAPK activity and induced apoptosis. [] Similar pro-apoptotic effects were observed in human colorectal cancer cells. []

- Inhibit cell proliferation: In normal human bone cells, this compound blocked the stimulatory effects of phosphotyrosine phosphatase inhibitors on cell proliferation. [] It also inhibited ET-1-induced proliferation in human myometrial cells. []

- Reduce smooth muscle contraction: this compound attenuated both the initial and sustained contractions induced by hydrogen peroxide in isolated rat pulmonary arteries. [] It also relaxed precontracted bovine trabecular meshwork, likely through hyperpolarization caused by potassium efflux via maxi-K channels. []

- Modulate intracellular calcium levels: this compound inhibited the ATP-induced increase in intracellular calcium levels in rat basilar artery smooth muscle cells. [] It also prevented the increase in intracellular calcium concentration in cerebral smooth muscle cells induced by erythrocyte lysate. []

- Affect receptor activity and phosphorylation: In sf21 insect cells expressing the human bradykinin B2 receptor, this compound enhanced bradykinin-induced calcium mobilization and promoted receptor phosphorylation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.